BRD4-Kinases-IN-3 is a selective inhibitor targeting the bromodomain-containing protein 4, which is part of the bromodomain and extraterminal (BET) family. This compound has garnered attention due to its potential therapeutic applications in various cancers and inflammatory diseases. BRD4 plays a critical role in regulating gene transcription by recognizing acetylated lysines on histones, thus influencing the activity of RNA polymerase II and other transcription factors. Its inhibition can suppress oncogene expression, making it a promising target for cancer therapy .
BRD4-Kinases-IN-3 is classified as a small molecule inhibitor within the broader category of epigenetic modulators. Its chemical structure is characterized by the formula C26H34FN7O2S, which includes various functional groups that contribute to its biological activity. The compound is derived from studies aimed at understanding the kinase activity of BRD4 and its implications in cancer biology .
The synthesis of BRD4-Kinases-IN-3 typically involves several organic chemistry techniques, including:
The synthesis process may involve multi-step reactions where intermediate compounds are formed before yielding BRD4-Kinases-IN-3. Each step is carefully monitored through spectroscopic methods (e.g., NMR, mass spectrometry) to confirm the structure and purity of intermediates and final products .
BRD4-Kinases-IN-3 features a complex molecular architecture that allows for specific interactions with BRD4. The molecule contains two significant domains:
The molecular weight of BRD4-Kinases-IN-3 is approximately 485.66 g/mol, which contributes to its pharmacokinetic properties. The compound's three-dimensional structure can be analyzed using X-ray crystallography or nuclear magnetic resonance spectroscopy to understand its binding affinity and specificity towards BRD4 .
BRD4-Kinases-IN-3 primarily functions through competitive inhibition of BRD4's bromodomains. This inhibition disrupts the recruitment of transcriptional machinery to target genes, thereby modulating gene expression profiles associated with cancer progression.
The kinetic parameters of BRD4-Kinases-IN-3 can be characterized using enzyme assays that measure its effect on BRD4-mediated phosphorylation of substrates like RNA polymerase II. The compound exhibits classical Michaelis-Menten kinetics, indicating its potential effectiveness as a therapeutic agent .
The mechanism by which BRD4-Kinases-IN-3 exerts its effects involves several key steps:
Studies have shown that inhibition of BRD4 leads to reduced expression of genes involved in cell proliferation and survival pathways, highlighting its potential as an anti-cancer agent .
BRD4-Kinases-IN-3 is characterized by:
Key chemical properties include:
Relevant data on solubility, melting point, and stability profiles are crucial for formulation development in pharmaceutical applications .
BRD4-Kinases-IN-3 has significant potential applications in:
BRD4, a member of the Bromodomain and Extra-Terminal (BET) protein family, functions as a master regulator of gene transcription through its tandem bromodomains (BD1 and BD2). These domains recognize acetylated lysine residues on histone tails, enabling BRD4 to anchor itself to super-enhancers and promoters of critical oncogenes. This positioning facilitates the recruitment of transcriptional machinery, including the Positive Transcription Elongation Factor b (P-TEFb), which phosphorylates RNA Polymerase II to initiate transcriptional elongation [5] [7]. Key oncogenic pathways under BRD4 control include:
Non-transcriptional roles further underscore BRD4’s oncogenicity. It maintains genome stability by regulating DNA damage repair pathways and telomere homeostasis, while its dysregulation promotes chemoresistance [2] [8].
While bromodomain inhibition (e.g., via JQ1) displaces BRD4 from chromatin, emerging evidence suggests that BRD4’s kinase-like activity independently drives oncogenesis. This activity, localized outside the bromodomains, phosphorylates serine residues of RNA Pol II and other substrates, directly fueling transcriptional addiction in cancer cells [8] [9]. Dual inhibition strategies—simultaneously targeting bromodomains and kinase functions—offer advantages:
| Therapeutic Class | Mechanism | Key Limitations |
|---|---|---|
| Pan-BET inhibitors (e.g., JQ1) | Disrupt acetyl-lysine binding | Off-target effects on BRD2/3; thrombocytopenia [9] |
| BET-PROTACs | Degrade BET proteins | On-target neuro/cardiotoxicity [9] |
| BD1/BD2-selective inhibitors | Domain-specific inhibition | Incomplete suppression of kinase activity [9] |
The BET family comprises four members: BRD2, BRD3, BRD4, and testis-specific BRDT. While they share conserved bromodomains, BRD4’s extended C-terminal domain confers unique functionalities, including robust P-TEFb interaction and kinase activity [7] [8]. This structural distinction rationalizes BRD4-specific inhibitor development:
BRD4-Kinases-IN-3 exemplifies this tailored approach. As a dual-functional inhibitor, it occupies the acetyl-lysine binding cleft while concurrently inhibiting kinase functionality, a departure from classical BET inhibitors like I-BET762 or OTX015 [1] [9].
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8